![molecular formula C10H7Cl2N3 B6344090 2-Benzyl-4,6-dichloro-1,3,5-triazine CAS No. 26650-79-3](/img/structure/B6344090.png)
2-Benzyl-4,6-dichloro-1,3,5-triazine
Overview
Description
2-Benzyl-4,6-dichloro-1,3,5-triazine is a chemical compound with the linear formula C10H7Cl2N3 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound involves several specific synthetic protocols. These protocols involve the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H7Cl2N3 .Chemical Reactions Analysis
This compound can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 240.09 .Scientific Research Applications
Synthesis and Characterization in Chemistry
- Dendrimeric Melamine Cored Complexes: Synthesis and characterization of dendrimeric melamine cored complexes using 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine derivatives, which involves 2,4,6-tris(4-(4,6-dichloro-1,3,5-triazine-2-yloxy)benzimino)-1,3,5-triazine in the synthesis process. These complexes have potential applications in studying magnetic behaviors (Uysal & Koç, 2010).
Crystal Structure Analysis
- Crystal Structure of Anilazine: Investigating the crystal structure of anilazine, which includes a 4,6-dichloro-1,3,5-triazine framework. This research contributes to understanding the molecular and crystal structure of triazine fungicides (Jeon et al., 2014).
Application in Organic Synthesis
- Recyclable Hypervalent Iodine(III) Reagent: Development of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine as a new recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This has implications in the field of organic synthesis (Thorat, Bhong, & Karade, 2013).
Medicinal Chemistry
- Potential Cell Signaling Inhibitor: Exploring the synthesis of terminal alkyne-functionalized triazine for potential use as a cell signaling inhibitor. This involves the use of 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine in the process (Courme et al., 2008).
Advanced Material Science
- Microporous Polymers for CO2 Adsorption: Preparation of microporous polymers based on 1,3,5-triazine units, using 2,4,6-trichloro-1,3,5-triazine, for high CO2 adsorption capacity. This is significant for environmental applications and material science (Lim, Cha, & Chang, 2012).
Biochemical Analysis
Biochemical Properties
Triazine derivatives, which include 2-Benzyl-4,6-dichloro-1,3,5-triazine, have been found to exhibit various biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral activities
Cellular Effects
Some triazine derivatives have been found to have antimicrobial activity
Molecular Mechanism
Triazine derivatives can undergo various chemical reactions, such as nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
It is known that the compound is a white to yellow solid and is stable under normal temperatures and pressures .
properties
IUPAC Name |
2-benzyl-4,6-dichloro-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHINYIRBZWBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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